(R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid
Description
(R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is a chiral α-amino acid derivative featuring a phenyl ring substituted with a cyano group at the para position and fluorine atoms at the 3- and 5-positions. The R-configuration at the α-carbon confers stereoselectivity, which is critical for interactions with biological targets. The acetic acid moiety enhances solubility and facilitates ionic interactions, while the electron-withdrawing cyano and fluorine groups influence electronic properties and metabolic stability.
Properties
CAS No. |
1213136-85-6 |
|---|---|
Molecular Formula |
C9H6F2N2O2 |
Molecular Weight |
212.1529464 |
Synonyms |
(R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-cyano-3,5-difluorobenzaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid exhibit significant anticancer properties. For instance, derivatives of amino acids with fluorinated phenyl groups have shown selective cytotoxicity against various cancer cell lines. A study demonstrated that specific derivatives led to microtubule disruption and G2/M cell cycle arrest in melanoma cells, indicating potential as anticancer agents .
2. Enzyme Inhibition
This compound may also act as an inhibitor for certain enzymes involved in metabolic processes. Similar compounds have been studied for their ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation. Such inhibition could be beneficial in treating conditions like gout and hyperuricemia .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of fluorinated amino acids and tested their anticancer efficacy against multiple tumor cell lines. The results indicated that compounds with the difluorophenyl group exhibited enhanced antiproliferative activity compared to their non-fluorinated counterparts. The mechanism was attributed to their ability to disrupt cellular processes involved in tumor growth .
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 0.15 | Melanoma (518 A2) | Microtubule disruption |
| Similar Derivative | 0.04 | Colon Cancer (HCT-116) | G2/M cell cycle arrest |
Case Study 2: Enzyme Inhibition
A separate investigation focused on the enzyme inhibition properties of amino acid derivatives similar to this compound. The study found that these compounds could effectively inhibit xanthine oxidase activity in vitro, suggesting potential therapeutic applications in managing oxidative stress-related diseases .
| Compound | Xanthine Oxidase Inhibition (%) | Application Area |
|---|---|---|
| This compound | 75% | Gout treatment |
| Related Compound | 80% | Hyperuricemia management |
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid
- Structural Differences: These analogs replace the cyano and fluorine groups with chlorine atoms at 2,4- or 2,6-positions and include a pentynoic acid chain instead of acetic acid .
- Biological Activity : Both exhibit similar IC50 values against collagenase, but the position of chlorine affects binding metrics. For example, the 2,4-dichloro analog forms a hydrogen bond (2.202 Å) with Gln215, while the 2,6-dichloro variant has a shorter bond (1.961 Å), suggesting enhanced binding efficiency .
- Thermodynamic Stability: Gibbs free energy values (–6.4 vs. –6.5 kcal/mol) indicate minor differences in stability, likely due to steric effects from chlorine placement .
2-(4-Bromo-2,5-difluorophenyl)acetic Acid
- Key Differences: Lacks the α-amino group, reducing hydrogen-bonding capacity. The bromine atom introduces bulkier steric hindrance compared to cyano .
- Functional Impact: Absence of the amino group may limit target engagement, making it less suitable for enzyme inhibition compared to the target compound.
Analogs with Polar Functional Groups
(R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid
- Substituent Effects: The para-hydroxyl group increases hydrophilicity but reduces electron-withdrawing effects compared to cyano. This may decrease metabolic stability due to susceptibility to oxidation .
- Biological Implications : Enhanced solubility could improve bioavailability but reduce membrane permeability relative to the target compound.
2-Amino-4-fluorobenzoic Acid and 2-Amino-5-fluorobenzoic Acid
- Structural Comparison: These isomers feature fluorine at different positions on a benzoic acid scaffold but lack the α-amino and cyano groups .
- Physicochemical Properties : Melting points (188–196°C vs. 182–184°C) reflect differences in crystal packing due to fluorine placement, which could influence formulation stability .
Derivatives with Aromatic Heterocycles
2-Amino-2-(2-pyridyl)acetic Acid
- Binding Interactions : The heterocycle may engage in π-stacking or coordinate metal ions, offering divergent pharmacological applications.
2-Amino-2-(5-chloro-2-methoxyphenyl)acetic Acid
- Dual Substituent Effects : Methoxy (electron-donating) and chloro (electron-withdrawing) groups create electronic asymmetry, contrasting with the symmetrical 3,5-difluoro substitution in the target compound .
- Synthetic Complexity : Higher cost (€374/unit) compared to simpler analogs (e.g., €95–€259) reflects challenges in introducing multiple substituents .
Biological Activity
(R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is a chiral amino acid derivative notable for its unique structural features and potential applications in medicinal chemistry. This compound has garnered attention due to its biological activities, particularly in pharmacology and drug development.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 212.15 g/mol. Its structural characteristics include:
- A cyano group which enhances reactivity.
- Two fluorine atoms on a phenyl ring that may influence lipophilicity and biological interactions.
These features contribute to its distinct pharmacological profile compared to similar compounds.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds with similar structural motifs have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) and enhance caspase activity, suggesting that this compound may exhibit similar effects .
The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. It may modulate signaling pathways related to neurotransmission or metabolic processes by acting on enzymes or receptors. This modulation can lead to altered cellular responses, including apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-2-(4-cyanophenyl)acetic acid | Lacks fluorine substituents | Potentially lower lipophilicity |
| 3,5-Difluorophenylalanine | Similar fluorination | More common in protein synthesis |
| 4-Cyano-3-fluorophenylglycine | Different cyano positioning | Varying biological activity profiles |
| 4-Amino-3,5-difluorophenylacetic acid | No cyano group | Different reactivity and applications |
This table illustrates how the presence of both the cyano group and difluorophenyl moiety in this compound distinguishes it from other compounds, potentially enhancing its pharmacological profile .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Starting Material : Begins with 4-cyano-3,5-difluorobenzaldehyde.
- Amination : The aldehyde is converted to an amino group through reductive amination.
- Chiral Resolution : The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Studies : Research indicates that similar compounds can effectively inhibit microtubule assembly and induce apoptosis in cancer cells at micromolar concentrations .
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory properties, indicating potential therapeutic applications for inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for enantioselective preparation of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid?
- Methodological Answer : Enantioselective synthesis can be achieved via enzymatic dynamic kinetic resolution (DKR) using nitrilases or penicillin amidases. For example, multi-enzyme systems enable stereochemical control by hydrolyzing nitrile or amide precursors under mild conditions (pH 8–10, 30°C). Kinetic parameters such as substrate specificity and reaction time must be optimized to minimize racemization .
Q. How can the electronic effects of the 4-cyano-3,5-difluorophenyl substituent be characterized computationally?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is recommended. Basis sets like 6-31G(d,p) model the electron-withdrawing effects of cyano and fluorine groups on the acetic acid moiety. Solvent effects (e.g., polarizable continuum models) improve accuracy for predicting pKa and reaction intermediates .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : NMR identifies fluorine environments (e.g., 3,5-difluoro substitution), while NMR resolves cyano carbon signals (~110–120 ppm).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state.
- IR Spectroscopy : Confirms carboxylic acid (1700–1750 cm) and cyano (2200–2250 cm) functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) during synthesis?
- Methodological Answer :
- pH Control : Maintain pH 8–10 to stabilize enzyme activity (e.g., penicillin amidase) and prevent substrate hydrolysis.
- Temperature Modulation : Lower temperatures (e.g., 10°C) reduce racemization but may slow reaction rates; iterative optimization is required.
- Enzyme Immobilization : Immobilized nitrilases improve reusability and stability, as demonstrated in related fluorophenylglycine syntheses .
Q. What strategies address contradictions in spectroscopic data for fluorinated aromatic systems?
- Methodological Answer : Discrepancies in NMR splitting patterns due to fluorine coupling can be resolved by:
Q. How does the 4-cyano group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS:
- Acidic Conditions (pH 1–3) : Monitor hydrolysis of the cyano group to carboxylic acid.
- Basic Conditions (pH 10–12) : Assess decarboxylation or ring-opening reactions.
- Storage Recommendations : Anhydrous, low-temperature environments minimize degradation, as inferred from fluorophenylacetic acid analogs .
Q. What mechanistic insights can DFT provide for nucleophilic substitution at the 3,5-difluoro positions?
- Methodological Answer : DFT studies using transition-state theory reveal:
- Activation Barriers : Compare SNAr (nucleophilic aromatic substitution) pathways for fluorine vs. cyano substituents.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in fluorination reactions.
- Meta/Ortho Directing Effects : The cyano group directs electrophiles to meta positions, altering regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
